(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate

Description

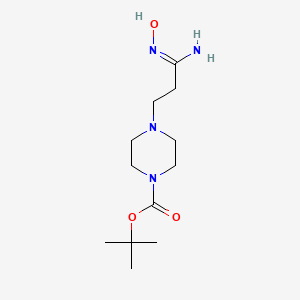

The compound “(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate” is a piperazine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and a 3-amino-3-(hydroxyimino)propyl substituent at the 4-position. The (Z) configuration denotes the spatial arrangement of the hydroxyimino group (-NOH) relative to the amino group (-NH2) on the propyl chain. This stereochemistry may influence intermolecular interactions, such as hydrogen bonding or crystal packing . The tert-butyl carbamate acts as a protective group, enhancing solubility in organic solvents during synthesis .

Properties

IUPAC Name |

tert-butyl 4-[(3Z)-3-amino-3-hydroxyiminopropyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(17)16-8-6-15(7-9-16)5-4-10(13)14-18/h18H,4-9H2,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMZUFQOZLYNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-butyl 4-(3-amino-3-(hydroxyimino)propyl)piperazine-1-carboxylate is a synthetic compound with a molecular formula of CHNO and a molecular weight of 272.34 g/mol. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications, particularly in neuropharmacology and oncology.

Chemical Structure

The compound's IUPAC name is tert-butyl 4-[(3Z)-3-amino-3-hydroxyiminopropyl]piperazine-1-carboxylate. Its structure includes a piperazine ring, which is pivotal for its biological activity. The configuration around the double bond and the presence of hydroxyimino and amino groups are critical for its interaction with biological targets.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of piperazine derivatives. For example, this compound has been evaluated for its ability to reduce oxidative stress in cellular models. It demonstrated significant inhibition of reactive oxygen species (ROS) production, suggesting a protective effect against oxidative damage.

Neuroprotective Effects

Research indicates that compounds similar to this compound can modulate neuroinflammatory responses. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta peptides. This activity positions it as a candidate for further investigation in neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Piperazine derivatives have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on this compound suggest that it may inhibit cancer cell proliferation in vitro, although specific mechanisms remain to be elucidated.

Case Studies

-

In Vitro Cytotoxicity Assays :

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Method : Cells were treated with varying concentrations of the compound, followed by MTT assays to evaluate cell viability.

- Results : The compound showed dose-dependent cytotoxicity against breast and colon cancer cells, with IC values ranging from 20 to 50 µM.

-

Neuroprotective Studies :

- Objective : To evaluate the protective effects against oxidative stress in neuronal cells.

- Method : Neuronal cells were pre-treated with the compound before exposure to hydrogen peroxide.

- Results : A significant increase in cell viability was observed compared to untreated controls, indicating protective effects against oxidative damage.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 272.34 g/mol |

| Purity | ≥95% |

| Antioxidant Activity | Significant inhibition of ROS production |

| Neuroprotective Effects | Reduction in TNF-α and IL-6 production |

| Cytotoxicity (IC) | 20-50 µM in cancer cell lines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups are widely utilized in drug discovery and organic synthesis. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations :

Structural Variations: The target compound’s hydroxyimino-propyl substituent distinguishes it from analogs with alkoxy (e.g., benzyloxy in ), halogenated (e.g., bromopropyl in ), or aromatic (e.g., 2-methylbenzyl in ) groups. Cyclohexyl derivatives (e.g., ) introduce steric bulk and chirality, affecting binding specificity in catalysis or receptor interactions.

Synthesis Methods: Most analogs are synthesized via alkylation of tert-butyl piperazine-1-carboxylate with electrophilic reagents (e.g., bromides or epoxides) under basic conditions (e.g., K2CO3 in DMF) . The target compound likely follows a similar route, with the hydroxyimino group introduced via oxidation or condensation of a ketone precursor.

The tert-butyl carbamate group enhances stability in organic solvents, a common feature across all listed compounds .

Biological and Chemical Relevance: Compounds with bromopropyl or benzyloxy groups (e.g., ) are intermediates in covalent inhibitors or imaging agents, leveraging their reactivity for target engagement. The target compound’s amino-hydroxyimino motif may enable metal chelation or participation in click chemistry, analogous to bioorthogonal probes described in .

Research Findings and Implications

- Hydrogen Bonding and Crystal Packing: The hydroxyimino group in the target compound can form intermolecular hydrogen bonds (N–H···O or O–H···N), influencing crystal packing patterns. Similar interactions are critical in supramolecular chemistry and materials design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.